Cas no 865-21-4 (vinblastine)

vinblastine structure
vinblastine structure
Product Name:vinblastine
CAS-Nr.:865-21-4
MF:C46H58N4O9
MW:810.974133014679
MDL:MFCD05662370
CID:40076
PubChem ID:3823887
Update Time:2024-10-26

vinblastine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • vinblastine
    • VINBLASTINE SULFATE(RG)
    • [3aR-[3aa,4b,5b,5ab,9(3R*,5S*,7R*,9S*),10bR*,13aa]]-Methyl 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • 1H-Indolizino[8,1-cd]carbazole, vincaleukoblastine deriv.
    • 1H-Indolizino[8,1-cd]carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, [3aR-[3aa,4b,5b,5ab,9(3R*,5S*,7R*,9S*),10bR*,13aa]]-
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, vincaleukoblastine deriv.
    • Rozevin
    • C46H58N4O9
    • Vinblastine-d3
    • Vinblastine-d6 Sulfate
    • vinblastine sulfuric acid salt
    • Vinblastine sulphate
    • Vinblastine,Vincaleukoblastine
    • Vincaleucoblastin
    • Vincaleucoblastine
    • Vincaleukoblastine
    • Vincoblastine
    • 1H-Indolizino[8,1-cd]carbazole, vincaleukoblastine deriv. (ZCI)
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, vincaleukoblastine deriv. (ZCI)
    • Vinblastine (7CI)
    • (+)-Vinblastine
    • 1H-Indolizino[8,1-cd]carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, [3aR-[3aα,4β,5β,5aβ,9(3R*,5S*,7R*,9S*),10bR*,13aα]]-
    • [3aR-[3aα,4β,5β,5aβ,9(3R*,5S*,7R*,9S*),10bR*,13aα]]-Methyl 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • Dimethyl(2β,3β,4β,5α,12β,19α)-15-[(5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3,4-dicarboxylate
    • MeSH ID: D014747
    • Valban
    • Vinblastin
    • VLB
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • Vinblastina (TN)
    • CHEBI:27375
    • 132142-72-4
    • Q-100868
    • AKOS015969678
    • HMS2090K05
    • NS00003095
    • AB01273959-02
    • NCGC00181127-02
    • CHEMBL22969
    • 865-21-4
    • Q282629
    • SCHEMBL17813675
    • Vinblastine (Vincaleucoblastine)
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • methyl acetoxy-ethyl-(ethyl-hydroxy-methoxycarbonyl-[?]yl)-hydroxy-methoxy-methyl-[?]carboxylate
    • Vinblastine (INN)
    • BDBM227643
    • NCGC00263548-07
    • EN300-130971
    • AB01273959-01
    • NCGC00181127-01
    • C07201
    • SCHEMBL6146
    • D08675
    • DTXSID8021430
    • NCI60_004200
    • 72401-36-6
    • VINDESINE SULFATE IMPURITY B [EP IMPURITY]
    • NSC816570
    • NCI-C04842
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • Velban
    • Vinblastinum [INN-Latin]
    • CCRIS 9002
    • VINBLASTINE [WHO-DD]
    • VINCRISTINE SULFATE IMPURITY H [EP IMPURITY]
    • NSC 47842
    • BRD-K01188359-001-02-0
    • CHEMBL159
    • NSC-816570
    • DB00570
    • HY-17418
    • Vinblastina [DCIT]
    • AS-15821
    • BSPBio_001228
    • BRD-K01188359-065-02-5
    • EINECS 212-734-0
    • (2alpha,2'beta,3alpha,5beta,19beta)-vincaleukoblastine
    • L01CA01
    • SCHEMBL3628
    • 1z2b
    • (3AR-(3AALPHA,4BETA,5BETA,5ABETA,9(3R*,5S*,7R*,9S*),10BR*,13AALPHA))-METHYL 4-(ACETYLOXY)-3A-ETHYL-9-(5-ETHYL-1,4,5,6,7,8,9,10-OCTAHYDRO-5-HYDROXY-9- (METHOXYCARBONYL)-2H-3,7-METHANOAZACYCLOUNDECINO(5,4-B)INDOL-9-YL)- 3A,4,5,5A,6,11,12,13A-OCTAHYDRO-5-HYDROXY-8-METHOXY-6-METHYL-1H-INDOLIZINO (8,1-CD)CARBAZOLE-5-CARBOXYLATE
    • 1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-(5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino(5,4-b)indol-9-yl)-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, (3aR-(3aalpha,4beta,5beta,5abeta,9(3R*,5S*,7R*,9S*),10bR*,13aalpha))-
    • methyl (3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • VINBLASTINE [INN]
    • UNII-5V9KLZ54CY
    • VINBLASTINE [MI]
    • BIDD:PXR0201
    • NSC 49842
    • BDBM50012278
    • (2ALPHA,2''''BETA,3BETA,4ALPHA,5BETA)-VINCALEUKOBLASTINE
    • methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • [3H]-Vinblastine
    • CS-1336
    • VINBLASTINE [VANDF]
    • VINBLASTINE [HSDB]
    • NCGC00485975-02
    • NSC-47842
    • Vinblastinum (INN-Latin)
    • NCGC00022585-04
    • EN300-19874057
    • Vinblastinum
    • Vinblastina
    • VR-8
    • 5V9KLZ54CY
    • (2ALPHA,2'BETA,3BETA,4ALPHA,5BETA)-VINCALEUKOBLASTINE
    • DTXCID801430
    • Vinblastine [INN:BAN]
    • NDC 0002-1452-01
    • GTPL6851
    • cid_5388983
    • JXLYSJRDGCGARV-CFWMRBGOSA-N
    • Nincaluicolflastine
    • NCGC00022585-05
    • AC-24191
    • VBL
    • (3aR-(3aalpha,4beta,5beta,5abeta,9(3R*,5S*,7R*,9S*),10bR*,13aalpha))-methyl 4-(acetyloxy)-3a-ethyl-9-(5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino(5,4-b)indol-9-yl)-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino(8,1-cd)carbazole-5-carboxylate
    • HSDB 3263
    • AKOS015965500
    • JXLYSJRDGCGARV-UHFFFAOYSA-N
    • CHEBI:125454
    • LSM-36946
    • CHEMBL4788494
    • BRD-A85648045-001-01-6
    • Vinrosidine
    • 15228-71-4
    • AKOS040894271
    • Neuro_000020
    • Q27216072
    • Leurosidine
    • VinblastineVincaleukoblastine; Vinblastina
    • BRD-K01188359-001-03-8
    • BRD-K01188359-065-23-1
    • 1ST15295
    • MDL: MFCD05662370
    • Inchi: 1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1
    • InChI-Schlüssel: JXLYSJRDGCGARV-CFWMRBGOSA-N
    • Lächelt: C([C@@]12C=CCN3[C@@H]1[C@]1(C4C=C([C@]5(C[C@@H]6C[C@@](C[N@](C6)CCC6C7C=CC=CC=7NC5=6)(O)CC)C(=O)OC)C(=CC=4N(C)[C@H]1[C@@]([C@@H]2OC(=O)C)(O)C(=O)OC)OC)CC3)C

Berechnete Eigenschaften

  • Genaue Masse: 810.42000
  • Monoisotopenmasse: 810.42
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 59
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1700
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 811.0
  • XLogP3: 3.7
  • Topologische Polaroberfläche: 154A^2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.1325 (rough estimate)
  • Schmelzpunkt: 211-216°C
  • Siedepunkt: 755.65°C (rough estimate)
  • Flammpunkt: No data available
  • Brechungsindex: 1.6000 (estimate)
  • Löslichkeit: ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/
  • PSA: 154.10000
  • LogP: 3.93170
  • Dampfdruck: 1.03X10-27 mm Hg at 25 °C (est)
  • pka: 5.4, 7.4(at 25℃)
  • Spezifische Rotation: -32° (c=0.88, MeOH)

vinblastine Sicherheitsinformationen

vinblastine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-20mg
vinblastine
865-21-4 98%
20mg
¥823.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-10mg
vinblastine
865-21-4 98%
10mg
¥514.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-250mg
vinblastine
865-21-4 98%
250mg
¥4624.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-50mg
vinblastine
865-21-4 98%
50mg
¥1466.90 2023-08-31
ChemFaces
CFN90230-20mg
Vinblastine
865-21-4 >=98%
20mg
$100 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0932-20mg
vinblastine
865-21-4 HPLC≥98%
20mg
¥500元 2023-09-15
DC Chemicals
DCC-002-20 mg
Vinblastine
865-21-4 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6721-5 mg
Vinblastine
865-21-4 98.0%
5mg
¥391.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6721-10 mg
Vinblastine
865-21-4 98.0%
10mg
¥705.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6721-25 mg
Vinblastine
865-21-4 98.0%
25mg
¥1268.00 2022-04-26

vinblastine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 min, rt
Referenz
Synthesis of (+)-Vinblastine and Its Analogues
Miyazaki, Tohru; et al, Organic Letters, 2007, 9(23), 4737-4740

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water ;  rt
Referenz
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Pure and Applied Chemistry, 2003, 75(1), 29-38

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone
1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water
Referenz
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Journal of the American Chemical Society, 2002, 124(10), 2137-2139

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  2 h, 23 °C
1.2 Reagents: Ferric oxalate Solvents: Water ;  23 °C → 0 °C
1.3 Reagents: Oxygen ;  20 min, 0 °C
1.4 Reagents: Sodium borohydride Solvents: Water ;  30 min, 0 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water
Referenz
Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums
Zhang, Yun; et al, Chemical Science, 2016, 7(8), 5530-5536

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Citric acid ,  Hydrochloric acid ,  Sodium hypochlorite ,  Hydrogen peroxide ,  Sodium borohydride Solvents: Methanol ,  Dichloromethane ,  Water ;  pH 2.2; 4.5 h, pH 2.2 → pH 8.3, -5 - 0 °C
Referenz
A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine
Verma, Arvind; et al, Molecules, 2007, 12(7), 1307-1315

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Maleic acid ,  Ammonium oxalate monohydrate ,  Ammonia ,  Ferric chloride hexahydrate Solvents: Water ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  30 min, rt
Referenz
Study on synthesis of vinblastine from catharanthine and vindoline isolated from Cantharanthus roseus
Nguyen, Le Tuan; et al, Tap Chi Hoa Hoc, 2012, 50(2), 211-215

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Synthesis of the antitumor bisindole alkaloid vinblastine: diastereoselectivity and solvent effect on the stereochemistry of the crucial C-15-C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1990, 112(22), 8210-12

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline
Kuehne, Martin E.; et al, Journal of Organic Chemistry, 1991, 56(2), 513-28

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: 2,6-Di-tert-butyl-4-methylpyridine Solvents: Nitromethane
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ferric oxalate ,  Oxygen Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Hydrochloric acid ,  Sodium borohydride Solvents: 2,2,2-Trifluoroethanol ,  Water ;  30 min, 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
Referenz
10'-Fluorovinblastine and 10'-Fluorovincristine: Synthesis of a Key Series of Modified Vinca Alkaloids
Gotoh, Hiroaki; et al, ACS Medicinal Chemistry Letters, 2011, 2(12), 948-952

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline
Kuehne, Martin E.; et al, Journal of Organic Chemistry, 1991, 56(2), 513-28

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Referenz
Total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 163-168

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Referenz
Total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 163-168

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol
1.2 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Sodium bicarbonate Solvents: Isopropanol
Referenz
First de novo synthesis of the bisindole alkaloid vinblastine
Schneider, Christoph, Angewandte Chemie, 2002, 41(22), 4217-4219

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol
1.2 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone
2.1 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water ;  rt
Referenz
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Pure and Applied Chemistry, 2003, 75(1), 29-38

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Photochemical one-pot synthesis of vinblastine and vincristine
Pennanen, S.; et al, Photochemistry and Photobiology, 1990, 51(5), 515-18

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: 2,6-Di-tert-butyl-4-methylpyridine Solvents: Nitromethane
2.1 -
Referenz
Synthesis of the antitumor bisindole alkaloid vinblastine: diastereoselectivity and solvent effect on the stereochemistry of the crucial C-15-C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1990, 112(22), 8210-12

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  2 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  2 h, 23 °C
2.2 Reagents: Ferric oxalate Solvents: Water ;  23 °C → 0 °C
2.3 Reagents: Oxygen ;  20 min, 0 °C
2.4 Reagents: Sodium borohydride Solvents: Water ;  30 min, 0 °C
2.5 Reagents: Ammonium hydroxide Solvents: Water
Referenz
Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums
Zhang, Yun; et al, Chemical Science, 2016, 7(8), 5530-5536

vinblastine Raw materials

vinblastine Preparation Products

Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen